A Technical Guide to the Chemical Properties of Thionine Dye
A Technical Guide to the Chemical Properties of Thionine Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thionine, also known as Lauth's violet, is a cationic phenothiazine (B1677639) dye with a rich history in biological staining and a promising future in various biomedical and biotechnological applications.[1] Its unique chemical properties, including its intense color, metachromasia, and potent photosensitizing capabilities, make it a valuable tool for researchers. This guide provides an in-depth overview of the core chemical properties of Thionine, detailed experimental protocols for its characterization, and a summary of its applications, with a focus on its relevance to drug development.
Core Chemical and Physical Properties
Thionine is a heterocyclic aromatic compound with a phenothiazine core structure.[1][2] It is structurally related to other well-known thiazine (B8601807) dyes such as methylene (B1212753) blue and the azure dyes.[1] The presence of primary amine groups and a sulfur heteroatom confers upon Thionine its characteristic chemical reactivity and spectral properties. The common salt forms are Thionine chloride and Thionine acetate.[1]
| Property | Value | Reference |
| IUPAC Name | 3,7-Diamino-5λ⁴-phenothiazin-5-ylium | [2] |
| Synonyms | Lauth's violet, Thionin, C.I. 52000 | [3][4] |
| CAS Number | 581-64-6 (chloride salt) | [3][5][6] |
| Chemical Formula | C₁₂H₁₀N₃S⁺ (cation) | [2] |
| Molar Mass | 228.29 g·mol⁻¹ (cation) | [2] |
| Appearance | Dark green to black powder or crystals | [5] |
Solubility
Thionine's solubility is highly dependent on the solvent's polarity and the pH of the medium.[3] Its ionic nature makes it moderately soluble in water, while it exhibits limited solubility in most non-aqueous organic solvents.[3]
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 2.5 g/L (0.25%) | 25 | [3][7] |
| Ethanol (B145695) | 2.5 g/L (0.25%) | 25 | [7] |
| DMSO | Soluble | Not Specified | [3] |
| Acetone | Sparingly soluble | Not Specified | [3] |
Spectral Properties
Thionine is characterized by its strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its vibrant violet-blue color in solution.[3] Its photophysical properties are of significant interest for applications in fluorescence imaging and photodynamic therapy.
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 598-599 nm | Water | [7] |
| 605 nm | Ethanol | [8] | |
| Molar Extinction Coefficient (ε) | 77,600 M⁻¹cm⁻¹ | Ethanol (at 605 nm) | [8] |
| 73,300 M⁻¹cm⁻¹ | Water (at 600 nm) | [9] | |
| Fluorescence Quantum Yield (Φf) | 0.04 | Ethanol | [8] |
Redox Properties
Thionine is a well-characterized redox-active molecule, capable of undergoing reversible reduction to a colorless form known as leuco-thionine.[1][2] This property is central to its function as a redox indicator and as an electron mediator in bioelectrochemical systems. The redox potential is pH-dependent.
| Property | Value | Conditions | Reference |
| Standard Redox Potential (E⁰) | +0.06 V (vs. SHE) | pH 7.0 | [1][2] |
The reduction of Thionine can be initiated photochemically, for instance, in the presence of a reducing agent like iron(II) ions.[10][11] The reversible reaction is as follows:
Thionine (purple) + 2Fe²⁺ + 2H⁺ ⇌ Leuco-thionine (colorless) + 2Fe³⁺
Chemical Stability
The stability of Thionine is influenced by factors such as pH, temperature, and exposure to light. In aqueous solutions, Thionine can form aggregates, which is dependent on concentration and pH.[8] At pH values above 8, the monocationic form transitions to a neutral base, which alters its spectral properties.[8] For practical applications, it is crucial to control the pH to ensure consistent results.[3] While specific degradation kinetics are complex and depend on the medium, Thionine solutions are generally stored in the dark to prevent photochemical degradation.
Experimental Protocols
Spectrophotometric Analysis of Thionine Concentration
This protocol outlines the determination of Thionine concentration in a solution using UV-Visible spectrophotometry, based on the Beer-Lambert law.
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Thionine stock solution of known concentration
-
Solvent (e.g., ethanol or deionized water)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of Thionine by diluting the stock solution with the chosen solvent to achieve concentrations ranging from approximately 1 µM to 10 µM.
-
Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.
-
Set the wavelength to the absorption maximum (λmax) of Thionine in the chosen solvent (e.g., 605 nm for ethanol).[8]
-
Use the pure solvent to blank the spectrophotometer.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.
-
Measure the absorbance of the unknown Thionine sample.
-
Determine the concentration of the unknown sample using the calibration curve or by calculation using the molar extinction coefficient (ε) via the Beer-Lambert equation: A = εcl, where A is absorbance, c is concentration, and l is the path length (typically 1 cm).
Quantitative Feulgen-Thionin Staining for DNA
This protocol is adapted for the stoichiometric staining of DNA in cytological samples, where Thionine acts as a substitute for the Schiff reagent.[1][2]
Materials:
-
Microscope slides with fixed cell samples
-
Böhm-Sprenger fixative (methanol, formalin, acetic acid in 16:3:1 ratio)
-
5N Hydrochloric acid (HCl)
-
Thionin staining solution (0.05% w/v Thionine, 4.4% v/v tert-butanol, 1.3% v/v 1N HCl, 0.87% w/v sodium bisulfite in deionized water)[2]
-
Bisulfite rinse solution (0.5% w/v sodium bisulfite in 0.05N HCl)[2]
-
Ethanol series (e.g., 70%, 95%, 100%)
-
Xylene
-
Mounting medium and coverslips
Procedure:
-
Post-fixation: Immerse slides in Böhm-Sprenger fixative for 1 hour.
-
Washing: Rinse thoroughly with deionized water.
-
Hydrolysis: Place slides in 5N HCl at room temperature for 1 hour to hydrolyze the DNA, exposing aldehyde groups.[2]
-
Washing: Rinse thoroughly with deionized water.
-
Staining: Immerse slides in the Thionine staining solution for 1 hour at room temperature.[2]
-
Rinsing: Perform three rinses in the bisulfite solution, separated by water rinses.[2]
-
Final Wash: Wash thoroughly with deionized water.
-
Dehydration: Dehydrate the samples by passing them through an ascending series of ethanol concentrations (e.g., 30 seconds in each).[2]
-
Clearing: Clear the slides in xylene.[2]
-
Mounting: Apply a mounting medium and place a coverslip over the tissue.
The stained DNA will appear purple-red, and the intensity is proportional to the DNA content, allowing for quantitative analysis via image cytometry.[2]
Cyclic Voltammetry for Redox Characterization
This protocol provides a general framework for studying the redox behavior of Thionine.
Materials:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon Electrode - GCE)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
Thionine solution (e.g., 0.5 mM in a supporting electrolyte)[12][13]
-
Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution - PBS, pH 7.0)[12]
-
Polishing materials for the working electrode (e.g., alumina (B75360) slurry)
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish, then sonicate and rinse with deionized water.[12]
-
Cell Assembly: Assemble the three-electrode cell with the Thionine solution containing the supporting electrolyte.
-
Instrument Setup: Connect the electrodes to the potentiostat. Set the parameters for the cyclic voltammetry scan, including:
-
Data Acquisition: Run the cyclic voltammetry scan. The resulting voltammogram will show the oxidation and reduction peaks of Thionine.
-
Analysis: From the voltammogram, the formal redox potential (E⁰') can be determined as the midpoint of the anodic and cathodic peak potentials. The peak separation can provide information about the reversibility of the redox process.
Applications in Research and Drug Development
Photodynamic Therapy (PDT)
Thionine is a potent photosensitizer, meaning it can be excited by light to produce reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic.[14][15] This property is the basis of its use in Photodynamic Therapy (PDT) for treating cancers and other diseases.[16][17]
The mechanism involves three key components: the photosensitizer (Thionine), light of a specific wavelength, and molecular oxygen.[14] Upon absorption of a photon, Thionine is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state Thionine can then transfer its energy to ground state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is responsible for cellular damage.[15][18]
Electron Mediator in Microbial Fuel Cells (MFCs)
In Microbial Fuel Cells (MFCs), microorganisms oxidize organic substrates, generating electrons. Thionine can act as an electron shuttle, or mediator, facilitating the transfer of these electrons from the microorganisms to the anode of the fuel cell, thereby enhancing electricity generation.[1][3][7][19]
The oxidized form of Thionine accepts electrons from the microbial metabolic chain (e.g., from NADH) and becomes reduced to leuco-thionine. The colorless leuco-thionine then diffuses to the anode surface, where it is re-oxidized, releasing the electrons to the external circuit and regenerating the Thionine molecule to repeat the cycle.[3][7]
References
- 1. Thionine - Wikipedia [en.wikipedia.org]
- 2. Double Staining Cytologic Samples with Quantitative Feulgen-Thionin and Anti–Ki-67 Immunocytochemistry as a Method of Distinguishing Cells with Abnormal DNA Content from Normal Cycling Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thionine increases electricity generation from microbial fuel cell using Saccharomyces cerevisiae and exoelectrogenic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feulgen stain - Wikipedia [en.wikipedia.org]
- 5. FEULGEN STAINING PROTOCOL [k-state.edu]
- 6. stainsfile.com [stainsfile.com]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 8. PhotochemCAD | Thionin [photochemcad.com]
- 9. Spectrophotometric determination of selenium by use of thionin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Absorption [Thionin] | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 15. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
